molecular formula C6H9BrN2O B2928911 1H-Pyrazole, 3-bromo-1-(2-methoxyethyl)- CAS No. 1427012-33-6

1H-Pyrazole, 3-bromo-1-(2-methoxyethyl)-

Cat. No. B2928911
CAS RN: 1427012-33-6
M. Wt: 205.055
InChI Key: FGMQGKBEVSJWJE-UHFFFAOYSA-N
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Description

“1H-Pyrazole, 3-bromo-1-(2-methoxyethyl)-” is a chemical compound with the empirical formula C3H3BrN2 . It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms at adjacent positions .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse and depend on the specific substituents present on the pyrazole ring . Without specific information on the reactions of “1H-Pyrazole, 3-bromo-1-(2-methoxyethyl)-”, it’s difficult to provide a detailed analysis.

properties

IUPAC Name

3-bromo-1-(2-methoxyethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O/c1-10-5-4-9-3-2-6(7)8-9/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMQGKBEVSJWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(3-bromo-1H-pyrazol-1-yl)ethanol obtained in Step D of Example 6 (300 mg) in N,N-dimethylformamide (16 mL) were added sodium hydride (55%, 137 mg) and iodomethane (196 μL) under ice-cooling. The reaction mixture was stirred under ice-cooling for 2 hr, water was added thereto, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (150 mg).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
196 μL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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